molecular formula C21H18ClN3O2 B11614867 1-[5-(2-chloro-7-methoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone

1-[5-(2-chloro-7-methoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone

Cat. No.: B11614867
M. Wt: 379.8 g/mol
InChI Key: ZIVCLQILTQZZNS-UHFFFAOYSA-N
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Description

1-[5-(2-Chloro-7-methoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one is a synthetic compound that belongs to the class of quinoline derivatives.

Preparation Methods

The synthesis of 1-[5-(2-chloro-7-methoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one involves multiple steps. The synthetic route typically includes:

    Nucleophilic Substitution: Introduction of the chloro group into the quinoline ring.

    Vilsmeier-Haack Formylation: Formylation of the quinoline derivative.

    Claisen-Schmidt Condensation: Formation of the chalcone intermediate.

    Cyclization: Formation of the pyrazole ring.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-[5-(2-Chloro-7-methoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding quinoline N-oxide derivatives.

    Reduction: Reduction of the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions at the chloro group.

    Condensation: Formation of hydrazones and hydrazides

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid, reducing agents like sodium borohydride, and nucleophiles like amines and hydrazines. Major products formed from these reactions include quinoline N-oxides, tetrahydroquinolines, and various hydrazone derivatives.

Scientific Research Applications

1-[5-(2-Chloro-7-methoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[5-(2-chloro-7-methoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. In anti-tubercular activity, it is believed to inhibit key enzymes involved in the biosynthesis of the mycobacterial cell wall . In anti-cancer applications, it induces cell cycle arrest and upregulates cell cycle regulatory proteins .

Comparison with Similar Compounds

Similar compounds to 1-[5-(2-chloro-7-methoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one include:

The uniqueness of 1-[5-(2-chloro-7-methoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one lies in its hybrid structure combining quinoline and pyrazole moieties, which contributes to its diverse biological activities.

Properties

Molecular Formula

C21H18ClN3O2

Molecular Weight

379.8 g/mol

IUPAC Name

1-[3-(2-chloro-7-methoxyquinolin-3-yl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone

InChI

InChI=1S/C21H18ClN3O2/c1-13(26)25-20(12-19(24-25)14-6-4-3-5-7-14)17-10-15-8-9-16(27-2)11-18(15)23-21(17)22/h3-11,20H,12H2,1-2H3

InChI Key

ZIVCLQILTQZZNS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=C(N=C4C=C(C=CC4=C3)OC)Cl

Origin of Product

United States

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